molecular formula C17H18BrNO2S B2845543 2-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1797760-04-3

2-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2845543
CAS No.: 1797760-04-3
M. Wt: 380.3
InChI Key: ALRVVSZLKHZAST-UHFFFAOYSA-N
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Description

2-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that features a bromine atom, a tetrahydropyran ring, a thiophene ring, and a benzamide group. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One possible route could be:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Amidation: Formation of the benzamide group.

    Thiophene Substitution: Introduction of the thiophene ring.

    Tetrahydropyran Ring Formation: Cyclization to form the tetrahydropyran ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Nucleophiles like amines or thiols could be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry could explore this compound for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(tetrahydro-2H-pyran-4-yl)benzamide: Lacks the thiophene ring.

    N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the bromine atom.

    2-bromo-N-(thiophen-2-ylmethyl)benzamide: Lacks the tetrahydropyran ring.

Uniqueness

The presence of both the tetrahydropyran and thiophene rings, along with the bromine atom, makes 2-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide unique. This combination of functional groups could confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-bromo-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-11-22-14)13-7-9-21-10-8-13/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRVVSZLKHZAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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